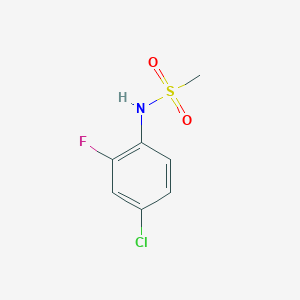
N-(4-chloro-2-fluorophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.65 g/mol . It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反应分析
Types of Reactions
N-(4-chloro-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .
科学研究应用
N-(4-chloro-2-flu
生物活性
N-(4-chloro-2-fluorophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₇H₇ClFN₂O₂S. Its structure features a methanesulfonamide group attached to a phenyl ring substituted with chlorine and fluorine atoms. These substituents contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound possesses significant biological activity, particularly as an enzyme inhibitor. Notably, it has shown potential in the following areas:
- Anticancer Properties : The compound has been studied for its ability to inhibit murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. This suggests potential applications in cancer therapy by disrupting protein-protein interactions critical for tumor growth.
- Antimicrobial Activity : Structural analogs of this compound have demonstrated antibacterial and antifungal activities, indicating a broader spectrum of biological implications.
- Enzyme Inhibition : Studies have highlighted its interactions with various enzymes, suggesting that modifications to its structure can enhance or diminish its biological activity, thereby providing insights into structure-activity relationships.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Interaction : The sulfonamide group can inhibit the activity of enzymes by mimicking the transition state of the substrate, thereby blocking substrate binding or catalysis.
- Protein Inhibition : By inhibiting MDM2, the compound may restore the function of p53, leading to increased apoptosis in cancer cells .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)methanesulfonamide | Antibacterial | More potent against certain bacterial strains |
| N-(3-fluorophenyl)methanesulfonamide | Anticancer | Higher selectivity for specific targets |
| N-(4-bromophenyl)methanesulfonamide | Enzyme inhibition | Different pharmacokinetic profile |
| N-(4-nitrophenyl)methanesulfonamide | Enhanced solubility | Used in various therapeutic areas |
This table illustrates how variations in substituents can significantly affect biological activity and applications, emphasizing the uniqueness of this compound within this class.
Case Study: MDM2 Inhibition
A study focusing on the inhibition of MDM2 by this compound demonstrated that it effectively disrupted the interaction between MDM2 and p53 in vitro. This disruption led to increased levels of p53, promoting apoptosis in cancer cells. The study highlighted the importance of structural modifications for enhancing inhibitory potency against MDM2 .
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTXMKVURYYPPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













